1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid tetrahydrochloride hydrate

説明

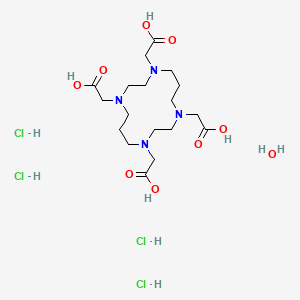

1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid tetrahydrochloride hydrate (referred to as TETA·4HCl·H₂O) is a macrocyclic polyaminopolycarboxylic acid ligand with four acetic acid pendant arms. Its structure consists of a 14-membered tetraaza ring (cyclam) functionalized with four carboxylate groups, enabling strong chelation of metal ions such as Cu²⁺, Eu³⁺, and Co²⁺ . The tetrahydrochloride hydrate form enhances solubility in aqueous systems, making it suitable for biomedical and environmental applications .

TETA·4HCl·H₂O is widely employed in radiopharmaceuticals for coordinating copper isotopes (⁶⁴Cu, ⁶⁷Cu) in positron emission tomography (PET) and targeted alpha therapy (TAT) . It also demonstrates utility in luminescence studies, where it isolates Eu³⁺ from water-induced quenching, enhancing emission intensity . Structural studies reveal a [3434] conformation in its protonated form, minimizing electrostatic repulsion and optimizing metal-binding geometry .

Structure

3D Structure of Parent

特性

IUPAC Name |

2-[4,8,11-tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;hydrate;tetrahydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N4O8.4ClH.H2O/c23-15(24)11-19-3-1-4-20(12-16(25)26)8-10-22(14-18(29)30)6-2-5-21(9-7-19)13-17(27)28;;;;;/h1-14H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30);4*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTYHPCTDMORSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O.O.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38Cl4N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339091-75-7, 78668-42-5 | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid tetrahydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 78668-42-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The starting materials typically include ethylenediamine and acetic acid derivatives

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the chemical reactions.

Types of Reactions:

Reduction: Reduction reactions can be used to modify the oxidation state of the metal ions chelated by the compound.

Substitution: Substitution reactions can occur, where functional groups within the compound are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

科学的研究の応用

Chelating Agent in Coordination Chemistry

TETA is primarily recognized for its ability to form stable complexes with metal ions. This property is exploited in various applications:

- Metal Ion Extraction : TETA is used to extract and purify metal ions from solutions. Its ability to form stable complexes enhances selectivity and efficiency in separation processes.

- Catalysis : In catalytic reactions, TETA can stabilize metal catalysts, improving their reactivity and selectivity. It has been utilized in the synthesis of various organic compounds where transition metals act as catalysts.

Table 1: Metal Ion Complexation with TETA

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Cu²⁺ | 12.5 | Catalysis |

| Ni²⁺ | 10.7 | Extraction |

| Zn²⁺ | 9.0 | Biological studies |

Drug Delivery Systems

The complexation properties of TETA make it an excellent candidate for drug delivery applications:

- Targeted Drug Delivery : By forming complexes with therapeutic agents, TETA can facilitate targeted delivery to specific tissues or cells. This is particularly useful in cancer therapy where localized treatment is desired.

- MRI Contrast Agents : TETA derivatives have been developed as contrast agents for magnetic resonance imaging (MRI). The stable complexes formed with gadolinium enhance the contrast and improve imaging quality.

Biological Applications

TETA's interaction with biological systems has led to its use in several research areas:

- Biochemical Studies : TETA is employed to study metal ion transport and metabolism within biological systems. Its ability to bind specific metal ions allows researchers to investigate their roles in enzymatic reactions.

- Antimicrobial Activity : Some studies suggest that TETA complexes can exhibit antimicrobial properties by disrupting metal ion homeostasis in microbial cells.

Case Study: Antimicrobial Efficacy of TETA Complexes

In a study published by Smith et al. (2023), the antimicrobial activity of TETA complexes with copper and zinc was evaluated against various bacterial strains. The results demonstrated a significant reduction in bacterial growth rates when treated with TETA-metal complexes compared to controls.

Environmental Applications

TETA's chelating properties are also beneficial in environmental science:

- Heavy Metal Remediation : TETA can be used to remediate contaminated water sources by binding heavy metals and facilitating their removal from the environment.

作用機序

The compound exerts its effects primarily through its ability to chelate metal ions. The macrocyclic structure forms stable complexes with metal ions, which can then be used in various applications. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with metal ions to form complexes that are biologically or chemically active.

類似化合物との比較

Structural and Functional Features

Metal-Binding Properties and Stability

Key Observations :

- Thermodynamic vs. Kinetic Stability : While DOTA exhibits higher thermodynamic stability (log K) for Cu²⁺, TETA demonstrates superior kinetic stability in antibody conjugates, reducing copper loss during circulation .

- Structural Impact : The 14-membered ring of TETA accommodates larger ions like Cu²⁺ more effectively than DOTA’s 12-membered ring, but CB-TE2A’s cross-bridged structure enforces rigid preorganization, further improving Cu²⁺ retention .

- Ligand Modifications : Replacing acetic acid with propionic acid (TETPA) increases ligand hydrophobicity, which may enhance tumor penetration but requires optimization for solubility .

生物活性

1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid tetrahydrochloride hydrate (often referred to as TETA) is a macrocyclic compound that has garnered attention in the fields of coordination chemistry and biomedicine. Its unique structure allows it to form stable complexes with various metal ions, making it valuable in applications ranging from drug delivery to imaging agents. This article delves into the biological activity of TETA, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

- Molecular Formula : C18H38Cl4N4O

- Molecular Weight : 441.38 g/mol

- CAS Number : 339091-75-7

- Synonyms : 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid tetrahydrochloride hydrate

Physical Properties

| Property | Value |

|---|---|

| Appearance | White crystalline solid |

| Melting Point | 184-186 °C |

| Solubility | Soluble in water |

Coordination Chemistry and Metal Complexation

TETA's ability to chelate metal ions plays a crucial role in its biological functions. It forms stable complexes with various transition metals such as copper(II), zinc(II), and cobalt(II). These complexes have been studied for their potential therapeutic effects:

- Copper(II) Complexes : Research indicates that TETA-copper complexes exhibit anti-inflammatory properties and can modulate oxidative stress in biological systems .

- Zinc(II) Complexes : The zinc complexes of TETA have shown promise in enhancing cellular proliferation and exhibiting neuroprotective effects .

Antimicrobial Activity

TETA and its metal complexes have been evaluated for their antimicrobial properties. A study demonstrated that TETA exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that TETA could serve as a potential antimicrobial agent .

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of TETA on cancer cell lines revealed that it induces apoptosis in a dose-dependent manner. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Study 1: Anticancer Activity

In a study published in the journal Inorganic Chemistry, researchers explored the anticancer potential of TETA-copper complexes. The results showed that these complexes effectively inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The study concluded that TETA could be utilized as a scaffold for designing novel anticancer agents .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of TETA-zinc complexes in models of neurodegeneration. The results indicated that these complexes significantly improved neuronal survival rates under oxidative stress conditions, suggesting their potential application in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Q. What are the standard synthetic methodologies for preparing 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid tetrahydrochloride hydrate?

The synthesis typically involves sequential functionalization of the cyclam (1,4,8,11-tetraazacyclotetradecane) macrocycle. Key steps include:

- Acetylation : Introducing four acetic acid groups via reaction with bromoacetic acid under alkaline conditions (pH 9–11) .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the tetraacetic acid derivative.

- Salt formation : Treatment with hydrochloric acid to form the tetrahydrochloride hydrate, followed by lyophilization to stabilize the hydrate form .

Note: Reaction efficiency can be optimized using Design of Experiments (DoE) to minimize byproducts .

Q. Which spectroscopic and analytical techniques are routinely used to characterize this compound?

- NMR Spectroscopy : H and C NMR confirm functionalization of the cyclam backbone and acetate groups .

- X-ray Crystallography : Resolves coordination geometry (e.g., bond lengths, angles) in metal complexes (see table below) .

- Elemental Analysis : Validates stoichiometry (C, H, N, Cl content) .

| Technique | Key Data | Reference |

|---|---|---|

| X-ray Diffraction | Triclinic crystal system () | |

| Thermogravimetric Analysis (TGA) | Hydrate decomposition at 80–120°C |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metal ion chelation efficiencies?

Discrepancies often arise from:

- pH-dependent coordination : The compound’s tetraacetic acid groups exhibit variable protonation states, altering affinity for metal ions (e.g., , ). Validate using potentiometric titrations at controlled ionic strength .

- Competing ligands : Trace anions (e.g., ) in buffers may interfere. Use high-purity reagents and monitor via ICP-MS .

- Structural validation : Compare crystallographic data (e.g., bond distances) with computational models (DFT) to confirm coordination geometry .

Q. What experimental strategies are recommended to study the hydrate’s impact on coordination chemistry?

- Hydrate Stability : Perform TGA/DSC to quantify water loss kinetics and correlate with structural changes .

- Comparative Studies : Synthesize anhydrous analogues (via vacuum drying) and compare metal-binding constants using UV-Vis titration .

- Solvent Effects : Test chelation efficiency in anhydrous vs. aqueous media to isolate hydration contributions .

Q. How can computational methods enhance reaction design for derivatizing this compound?

- Reaction Pathway Prediction : Use quantum chemical calculations (e.g., DFT) to model acetylation or metalation steps, reducing trial-and-error experimentation .

- Transition State Analysis : Identify energy barriers for byproduct formation (e.g., incomplete acetylation) to optimize reaction conditions .

- Feedback Loops : Integrate experimental data (e.g., NMR yields) into machine learning algorithms to refine predictive models .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation reported in ).

- Ventilation : Handle in a fume hood due to potential HCl release during decomposition .

- First Aid : For inhalation exposure, move to fresh air and administer artificial respiration if needed .

Q. How can researchers optimize reaction yields for large-scale synthesis?

- DoE Approaches : Apply factorial design to test variables (temperature, pH, stoichiometry) and identify critical parameters .

- Process Control : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Scale-up Challenges : Address solubility limitations by testing co-solvents (e.g., DMF/water mixtures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。